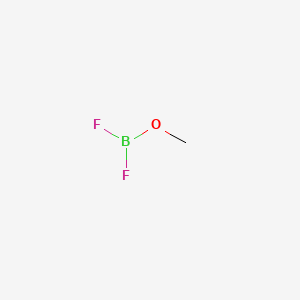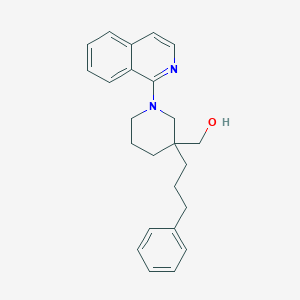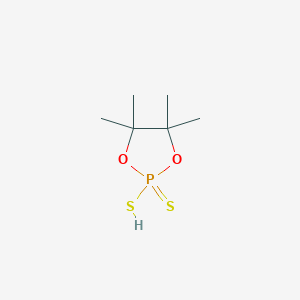
1,5-Dicyclohexylbarbituric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dicyclohexylbarbituric acid is a derivative of barbituric acid, characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the barbituric acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dicyclohexylbarbituric acid can be synthesized through the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent. The reaction is carried out by heating the mixture and then adding diacetyl oxide, followed by refluxing with dehydrated alcohol to obtain the final product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and purification systems helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,5-Dicyclohexylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups into the molecule .
Scientific Research Applications
1,5-Dicyclohexylbarbituric acid has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-Dicyclohexylbarbituric acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its effects on angiogenesis and tumor growth. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with the activity of hypoxia-inducible factor 1 (HIF-1) and its interaction with p300 .
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyclohexylbarbituric acid: Similar in structure but with different substitution patterns.
Barbituric acid: The parent compound with a simpler structure.
1,5-Dimethylbarbituric acid: Another derivative with methyl groups instead of cyclohexyl groups.
Uniqueness
1,5-Dicyclohexylbarbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit angiogenesis and tumor growth sets it apart from other barbituric acid derivatives .
Properties
CAS No. |
846-26-4 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
1,5-dicyclohexyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H24N2O3/c19-14-13(11-7-3-1-4-8-11)15(20)18(16(21)17-14)12-9-5-2-6-10-12/h11-13H,1-10H2,(H,17,19,21) |
InChI Key |
BEZDXMRCBXXCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2C(=O)NC(=O)N(C2=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


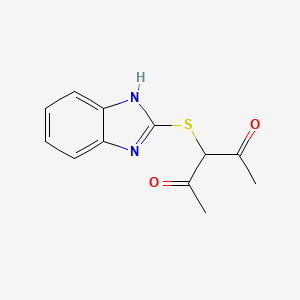

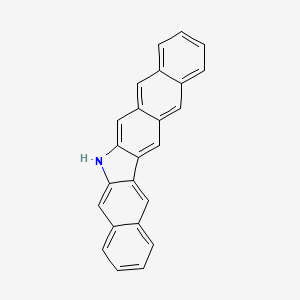

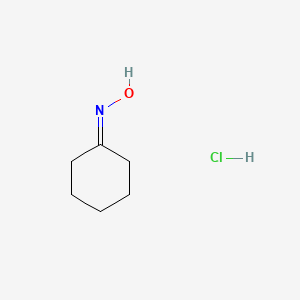
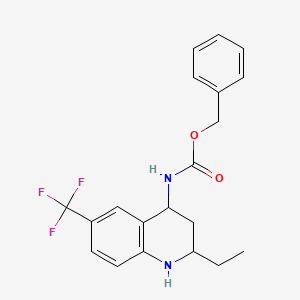

![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)

